4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonyl chloride
Description
X-ray Crystallography
While direct crystallographic data for this compound is limited, related pyrazolo[1,5-a]pyrimidin-7(4H)-one structures reveal key insights. For example, single-crystal studies show bond lengths of 1.23 Å for C=O groups in analogous systems, consistent with sp² hybridization. The sulfonyl chloride group is expected to adopt a tetrahedral geometry, with S=O bond lengths near 1.43 Å and S-Cl near 2.01 Å.
Nuclear Magnetic Resonance (NMR)
- δ 3.81–3.95 ppm : Singlets for methyl esters (if present).
- δ 7.18 ppm : Proton at position 4 of the pyridine ring.
- δ 7.52–7.62 ppm : Aromatic protons (if substituents are present).
- δ 8.48 ppm : NH₂ group (if applicable).
13C NMR highlights the sulfonyl chloride’s deshielding effect, with the C3 carbon appearing near δ 148 ppm.
Infrared (IR) Spectroscopy
- S=O Stretching : 1410–1370 cm⁻¹ and 1204–1166 cm⁻¹ (strong).
- C-Cl Stretching : 550–850 cm⁻¹.
- N-H Stretching : 3300–3500 cm⁻¹ (if amines are present).
Mass Spectrometry (MS)
- Molecular Ion Peak : m/z 220.68 (M⁺).
- Fragment Ions : m/z 99 (SO₂Cl⁺), m/z 57 (C₃H₇N⁺).
- Isotopic Pattern : A+2 peak at m/z 222 due to ³⁷Cl.
Tautomeric and Conformational Dynamics in Solution
The compound exhibits limited tautomerism due to the fixed sulfonyl chloride group. However, the pyrazolo[1,5-a]pyridine core can adopt minor tautomeric forms in equilibrium:
- Keto-Enol Tautomerism : In the absence of the sulfonyl group, the NH proton may shift between nitrogen atoms, but sulfonyl chloride’s electron-withdrawing nature stabilizes the keto form.
- Ring Puckering : The saturated six-membered ring adopts chair-like conformations, with energy barriers calculated at ~5 kcal/mol via DFT studies.
Dynamic NMR studies reveal averaged signals for ring protons at room temperature, coalescing into distinct peaks below −20°C. Solvent polarity also influences conformational preferences: polar solvents stabilize zwitterionic forms, while nonpolar solvents favor neutral tautomers.
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c8-13(11,12)7-5-9-10-4-2-1-3-6(7)10/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCPBFWWRQWSIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)S(=O)(=O)Cl)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The diazotization-sulfonylation pathway involves converting an aminopyrazolo[1,5-a]pyridine precursor into its diazonium salt, followed by sulfonyl chloride formation. This method, adapted from pyridine-3-sulfonyl chloride synthesis, employs 3-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine as the starting material. The diazonium intermediate is generated using sodium nitrite (NaNO₂) in dilute hydrochloric acid (6–10 M) at 0–5°C, followed by reaction with sodium fluoroborate to stabilize the diazonium salt. Subsequent treatment with thionyl chloride (SOCl₂) in the presence of cuprous chloride (CuCl) catalyzes sulfonyl chloride formation.
Case Study from CN112830892A
A patent (CN112830892A) demonstrates this route for pyridine-3-sulfonyl chloride, which can be extrapolated to the target compound. Key steps include:
- Diazotization : 3-Aminopyrazolo[1,5-a]pyridine reacts with NaNO₂ and HCl at 0–5°C to form a diazonium salt.
- Fluoroborate Stabilization : Sodium fluoroborate is added to precipitate the diazonium fluoroborate intermediate, which is filtered and dried.
- Sulfonylation : The intermediate reacts with SOCl₂ under catalytic CuCl to yield the sulfonyl chloride.
This method achieves a yield of 85–90% for pyridine derivatives but requires strict temperature control (<10°C) to prevent diazonium salt decomposition.
Direct Chlorosulfonation Using Chlorosulfonic Acid
Reaction Conditions
Direct chlorosulfonation involves reacting 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine with chlorosulfonic acid (HSO₃Cl) under anhydrous conditions. The reaction proceeds via electrophilic substitution at the 3-position of the heterocyclic ring. Optimal conditions include:
- Temperature : 0–10°C to minimize side reactions.
- Solvent : Dichloromethane (DCM) or chloroform.
- Molar Ratio : 1:1.2 (substrate:HSO₃Cl).
The crude product is purified via vacuum distillation or recrystallization from non-polar solvents.
Yield and Purity Considerations
Excess HSO₃Cl can lead to over-sulfonation or ring chlorination. Pilot studies report a 75–80% yield with >95% purity when using stoichiometric HSO₃Cl and rapid quenching with ice water.
Stepwise Addition of Phosphorus Pentachloride
Insights from WO2016204096A1
A patent (WO2016204096A1) describes a method for pyridine-3-sulfonyl chloride using phosphorus pentachloride (PCl₅), which can be adapted for the target compound. The protocol involves:
Avoiding Byproducts
By maintaining PCl₅ below 1 molar equivalent and using temperatures <50°C, the formation of 5-chloro derivatives is reduced to <5%. Post-reaction distillation under reduced pressure (2.5–4.5 kPa) isolates the product with 90% purity.
Purification and Isolation Techniques
Distillation Under Reduced Pressure
Vacuum distillation is preferred for high-purity isolates. For the phosphorus pentachloride route, initial fractions containing phosphorus oxychloride (POCl₃) are removed at 88–92°C and 2.5–4.5 kPa, followed by collection of the main sulfonyl chloride fraction at 110–115°C.
Solvent Extraction Methods
Liquid-liquid extraction using ethyl acetate and water effectively removes acidic impurities. Neutralization with sodium bicarbonate (NaHCO₃) ensures a pH of 7–8 before drying over anhydrous sodium sulfate.
Comparative Analysis of Synthesis Methods
Chemical Reactions Analysis
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form sulfinyl or sulfenyl derivatives.
Coupling Reactions: It can participate in coupling reactions with aromatic compounds to form biaryl derivatives.
Common reagents used in these reactions include bases like triethylamine, reducing agents like sodium borohydride, and oxidizing agents like hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : CHClNOS
- Molecular Weight : 220.68 g/mol
- CAS Number : 1936545-54-8
The structure of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonyl chloride features a sulfonyl chloride functional group attached to a pyrazolo[1,5-a]pyridine ring system, which contributes to its reactivity and utility in synthesis.
Anticancer Activity
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibit promising anticancer properties. For instance, modifications to the sulfonyl chloride group can enhance the selectivity and potency against various cancer cell lines. A study highlighted the synthesis of novel pyrazolo derivatives that showed significant cytotoxicity against human cancer cells while minimizing effects on normal cells .
Antimicrobial Properties
Another area of application is in the development of antimicrobial agents. The sulfonyl chloride moiety can be utilized to synthesize compounds that inhibit bacterial growth. A case study reported the synthesis of derivatives that displayed effective antibacterial activity against resistant strains of bacteria .
Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor. Research indicates that certain derivatives can inhibit specific enzymes involved in disease pathways, making them candidates for drug development targeting conditions such as diabetes and hypertension .
Polymer Chemistry
In material science, this compound is used as a building block in the synthesis of polymers with tailored properties. Its reactive sulfonyl chloride group allows for the formation of covalent bonds with various monomers, leading to polymers with enhanced thermal stability and mechanical properties .
Coatings and Adhesives
The compound's reactivity makes it suitable for applications in coatings and adhesives. By incorporating it into formulations, manufacturers can produce coatings with improved adhesion and resistance to environmental degradation .
Synthesis of Novel Compounds
The versatility of this compound extends to its use in synthetic organic chemistry. It serves as an intermediate in the synthesis of various heterocyclic compounds that are valuable in pharmaceuticals and agrochemicals .
Data Table: Applications Overview
| Application Area | Specific Use Case | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cells |
| Antimicrobial agents | Effective against resistant bacterial strains | |
| Enzyme inhibitors | Potential for targeting diabetes and hypertension | |
| Material Science | Polymer synthesis | Enhanced thermal stability and mechanical properties |
| Coatings and adhesives | Improved adhesion and environmental resistance | |
| Synthetic Applications | Intermediate for heterocycles | Valuable for pharmaceuticals and agrochemicals |
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity makes it useful in modifying biomolecules and in the synthesis of complex organic compounds .
Comparison with Similar Compounds
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonyl chloride can be compared with other similar compounds such as:
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine: This compound lacks the sulfonyl chloride group and is less reactive in nucleophilic substitution reactions.
Pyrazolo[1,5-a]pyrimidine: This compound has a similar fused-ring structure but differs in its chemical reactivity and applications.
Sulfonyl Chloride Derivatives: Other sulfonyl chloride derivatives, such as benzenesulfonyl chloride, have different reactivity profiles and are used in different applications.
The uniqueness of this compound lies in its combination of a pyrazolo[1,5-a]pyridine core with a sulfonyl chloride group, making it a versatile reagent in organic synthesis and scientific research .
Biological Activity
4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonyl chloride (CAS Number: 1936545-54-8) is a sulfonyl chloride derivative of the pyrazolo[1,5-a]pyridine scaffold. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C7H9ClN2O2S
- Molecular Weight : 220.68 g/mol
- IUPAC Name : 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-sulfonyl chloride
The biological activity of this compound is primarily attributed to its sulfonyl chloride group, which is highly reactive towards nucleophiles. This reactivity allows the compound to form covalent bonds with various biomolecules, facilitating the synthesis of bioactive derivatives that can interact with specific biological targets. The mechanism can be summarized as follows:
- Nucleophilic Substitution : The sulfonyl chloride can react with nucleophiles such as amines or thiols to form sulfonamide or thioester derivatives.
- Enzymatic Inhibition : Compounds derived from this sulfonyl chloride have shown potential as inhibitors for various enzymes involved in disease processes.
Antiviral Activity
Research has demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibit potent antiviral activity. For instance, a series of pyrazolo[1,5-a]pyrimidin-7-one derivatives were synthesized and evaluated for their inhibitory activity against Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. Some compounds exhibited significant inhibition in enzymatic assays, indicating the potential for developing antiviral agents from this scaffold .
Carbonic Anhydrase Inhibition
Sulfonamide derivatives are known for their ability to inhibit carbonic anhydrases (CAs), which are enzymes involved in various physiological processes. A study reported the synthesis of pyrazolo[4,3-c]pyridine sulfonamides that showed promising inhibitory activity against human isoforms hCA I and hCA II as well as bacterial CAs. The sulfonamide group acts as a zinc binder within the active site of these enzymes .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
| Modification | Effect on Activity |
|---|---|
| Replacement of the sulfonyl chloride with other electrophiles | Alters reactivity and potential biological targets |
| Substitutions on the pyrazole ring | Can enhance selectivity and potency against specific enzymes |
Case Study 1: Antiviral Compound Development
In a study focusing on antiviral compounds derived from pyrazolo[1,5-a]pyrimidine scaffolds, researchers synthesized multiple derivatives and evaluated their efficacy against HCV NS5B. The most potent compounds showed IC50 values in the low micromolar range .
Case Study 2: Inhibition of Carbonic Anhydrases
A recent investigation into pyrazolo[4,3-c]pyridine sulfonamides revealed that several derivatives exhibited superior inhibition against hCA I compared to standard inhibitors like acetazolamide. Notably, compounds with specific substituents demonstrated enhanced binding affinity and selectivity .
Q & A
Q. What are the common synthetic routes for 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonyl chloride?
Answer: The synthesis typically involves cyclization and sulfonylation steps. One method uses chloranil as an oxidizing agent in xylene under reflux (25–30 hours), followed by purification via recrystallization (e.g., methanol). Polar solvents like DMF or THF are often employed to enhance reaction efficiency due to their ability to stabilize intermediates .
Q. How is the purity and structural integrity of this compound verified post-synthesis?
Answer: Purity is assessed using HPLC (>95% purity thresholds are common) , while structural confirmation relies on NMR (1H/13C) and mass spectrometry. For example, derivatives of this compound have been characterized via InChI keys and molecular formulas derived from spectral data .
Q. Table 1: Common Analytical Techniques
Q. What solvents are optimal for reactions involving this sulfonyl chloride?
Answer: Polar aprotic solvents (DMF, DMSO, THF) are preferred due to their ability to stabilize reactive intermediates and enhance solubility. Acetonitrile is also used for its moderate polarity and low reactivity with sulfonyl chlorides .
Advanced Research Questions
Q. How can researchers address discrepancies in reaction yields when synthesizing derivatives of this compound?
Answer: Yield variations often arise from differences in reaction conditions (e.g., solvent, temperature, or catalyst loading). Systematic optimization is recommended:
Q. What strategies are effective for functionalizing the pyrazolo-pyridine core while maintaining sulfonyl chloride stability?
Answer:
- Protecting groups: Use tert-butoxycarbonyl (Boc) to shield reactive sites during functionalization .
- Nucleophilic substitution: Introduce substituents at the pyridine ring via SNAr reactions under mild conditions (e.g., K2CO3 in DMF) .
- Cross-coupling: Suzuki-Miyaura reactions with aryl boronic acids to append aromatic groups without degrading the sulfonyl chloride moiety .
Q. Table 2: Functionalization Examples
| Derivative | Method | Reference |
|---|---|---|
| 2-Ethyl carboxylate | Esterification | |
| Trifluoroacetamido-methyl | Amide coupling |
Q. How does the compound’s stability vary under different pH conditions, and what analytical methods are recommended for assessment?
Answer: Sulfonyl chlorides are prone to hydrolysis in aqueous media. Stability studies should:
Q. What computational approaches can predict the reactivity of this sulfonyl chloride in nucleophilic substitution reactions?
Answer:
- DFT calculations: Model transition states to predict regioselectivity in substitution reactions.
- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) to guide drug design .
- Solvent effects: Use COSMO-RS to assess solvent impact on reaction thermodynamics .
Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
